3-(2-Iodophenoxy)propanoic acid

CAS No.: 103440-61-5

Cat. No.: VC2913620

Molecular Formula: C9H9IO3

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103440-61-5 |

|---|---|

| Molecular Formula | C9H9IO3 |

| Molecular Weight | 292.07 g/mol |

| IUPAC Name | 3-(2-iodophenoxy)propanoic acid |

| Standard InChI | InChI=1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |

| Standard InChI Key | HGBIIUZKYRIIOA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCCC(=O)O)I |

| Canonical SMILES | C1=CC=C(C(=C1)OCCC(=O)O)I |

Introduction

Chemical Structure and Properties

Structural Features

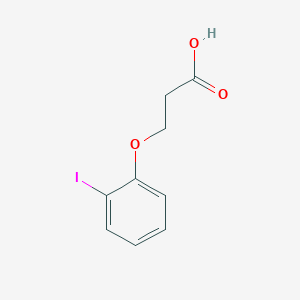

3-(2-Iodophenoxy)propanoic acid consists of a phenyl ring with an iodine atom at the 2-position (ortho), connected via an oxygen atom to a three-carbon propanoic acid chain. This results in a molecular formula of C9H9IO3, distinguishing it from the similar 3-(2-Iodophenyl)propanoic acid (C9H9IO2) which lacks the oxygen linkage .

Physical Properties

Based on comparison with structurally similar compounds, 3-(2-Iodophenoxy)propanoic acid likely exists as a crystalline solid at room temperature. The molecular weight would be approximately 292.07 g/mol, comparable to related iodinated compounds like 3-(2-Iodophenyl)propanoic acid which has a molecular weight of 276.07 g/mol .

Chemical Properties

The compound contains three key functional groups that define its chemistry:

-

The aromatic ring with an iodine substituent

-

The ether linkage (phenoxy group)

-

The carboxylic acid moiety

The iodine atom at the ortho position creates steric hindrance and affects the electronic properties of the molecule. The ether linkage introduces greater conformational flexibility compared to direct phenyl analogs. The carboxylic acid group provides acidic properties and opportunities for further functionalization.

Synthesis and Preparation

Williamson Ether Synthesis

A likely synthetic route would involve a Williamson ether synthesis between 2-iodophenol and 3-bromopropanoic acid or its ester derivative under basic conditions.

Alternative Approaches

Other potential routes could include:

-

Alkylation of 2-iodophenol with 3-chloropropanoic acid in the presence of a base

-

Mitsunobu reaction between 2-iodophenol and 3-hydroxypropanoic acid

-

Direct esterification followed by hydrolysis

Related Synthesis Methods

Similar compounds have been synthesized for various research purposes. For instance, search results indicate that chiral unnatural amino acid derivatives containing iodophenyl groups have been prepared through specialized synthetic methodologies . These approaches might be adapted for the synthesis of 3-(2-Iodophenoxy)propanoic acid with appropriate modifications.

Comparative Analysis with Related Compounds

Structural Comparison

Table 1 presents a comparison between 3-(2-Iodophenoxy)propanoic acid and structurally similar compounds found in the literature:

Physicochemical Properties Comparison

The presence of the oxygen atom in 3-(2-Iodophenoxy)propanoic acid would likely affect several properties compared to its direct phenyl analogs:

-

Solubility: The additional oxygen would increase polarity slightly compared to 3-(2-Iodophenyl)propanoic acid, potentially enhancing water solubility

-

pKa: The carboxylic acid group would likely have a pKa similar to other phenoxypropanoic acids (approximately 4-5)

-

Lipophilicity: The ether linkage would modify the lipophilicity compared to direct phenyl analogs

-

Conformation: The oxygen linkage introduces additional rotational freedom

Reactivity Profile

The reactivity of 3-(2-Iodophenoxy)propanoic acid would be influenced by its three key functional groups:

-

The iodine atom provides a site for various coupling reactions (Suzuki, Sonogashira, etc.)

-

The carboxylic acid group can participate in esterification, amidation, and reduction reactions

-

The ether linkage is relatively stable under most conditions but susceptible to strong acids

Analytical Methods

Identification and Characterization Techniques

Standard analytical techniques applicable to 3-(2-Iodophenoxy)propanoic acid would include:

Spectroscopic Methods

-

NMR Spectroscopy: Would reveal characteristic signals for the aromatic protons, methylene groups, and carboxylic acid proton

-

Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns

-

IR Spectroscopy: Would show characteristic bands for the carboxylic acid (approximately 1700 cm⁻¹) and C-O-C stretching of the ether linkage (approximately 1200-1300 cm⁻¹)

Chromatographic Methods

-

HPLC: Useful for purity determination and quantitative analysis

-

TLC: Valuable for monitoring reactions and initial identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume